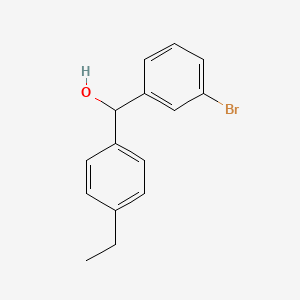

(3-Bromophenyl)(4-ethylphenyl)methanol

Description

(3-Bromophenyl)(4-ethylphenyl)methanol (CAS: 333360-85-3) is a brominated aromatic alcohol with the molecular formula C₁₅H₁₅BrO and a molecular weight of 291.18 g/mol . Structurally, it features a methanol group bonded to two aromatic rings: a 3-bromophenyl group (electron-withdrawing due to Br) and a 4-ethylphenyl group (electron-donating due to the ethyl substituent).

Propriétés

IUPAC Name |

(3-bromophenyl)-(4-ethylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO/c1-2-11-6-8-12(9-7-11)15(17)13-4-3-5-14(16)10-13/h3-10,15,17H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMPAHAAQZMNZHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(C2=CC(=CC=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)(4-ethylphenyl)methanol typically involves the reaction of 3-bromobenzaldehyde with 4-ethylbenzylmagnesium bromide in the presence of a suitable solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The resulting intermediate is then subjected to a reduction step using a reducing agent like sodium borohydride to yield the final product .

Industrial Production Methods

Industrial production methods for (3-Bromophenyl)(4-ethylphenyl)methanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products .

Analyse Des Réactions Chimiques

Types of Reactions

(3-Bromophenyl)(4-ethylphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed

Oxidation: (3-Bromophenyl)(4-ethylphenyl)ketone

Reduction: (3-Phenyl)(4-ethylphenyl)methanol

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

(3-Bromophenyl)(4-ethylphenyl)methanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of (3-Bromophenyl)(4-ethylphenyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the bromophenyl and ethylphenyl groups can interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

Halogen-Substituted Methanol Derivatives

(3-Bromophenyl)(cycloheptyl)methanol (C₁₄H₁₉BrO) Structural Difference: The 4-ethylphenyl group is replaced with a bulky cycloheptyl ring. Impact: Increased steric hindrance reduces reactivity in nucleophilic reactions compared to the target compound. Quantum chemical calculations (DFT-B3LYP/6-31G*) indicate a higher energy gap (ΔE) due to the cycloheptyl group, suggesting lower electrophilicity .

(4-Bromo-3-methylphenyl)methanol (C₈H₉BrO) Structural Difference: Lacks the biphenyl system; bromine and methyl groups are on the same ring. Impact: The methyl group enhances lipophilicity (logP ≈ 2.8) compared to the target compound (predicted logP ≈ 3.5).

Ethyl-Substituted Analogues

(4-Bromophenyl)(3-(methylthio)phenyl)methanol (C₁₄H₁₃BrOS) Structural Difference: Replaces the ethyl group with a methylthio (-SMe) group. Impact: The sulfur atom introduces stronger electron-withdrawing effects, lowering the HOMO energy (-8.9 eV vs. -8.2 eV for the target compound) and increasing oxidative stability .

Ethyl 3-[1-(4-bromophenyl)ethyl]acrylate Structural Difference: An acrylate ester replaces the methanol group. Impact: The ester functionality enhances hydrolytic instability but improves bioavailability in drug design contexts .

Physicochemical Properties

Key Observations :

- The target compound’s higher molecular weight and lipophilicity (logP ≈ 3.5) suggest better membrane permeability but lower aqueous solubility compared to amino-substituted analogues .

- Bulky substituents (e.g., cycloheptyl) reduce melting points due to disrupted crystal packing .

Computational and Spectroscopic Data

- DFT Calculations: For (3-bromophenyl)(cycloheptyl)methanol, the energy gap (ΔE = 4.7 eV) correlates with lower chemical reactivity than the target compound (estimated ΔE ≈ 4.2 eV) .

- NMR Profiles : Aromatic protons in the target compound are expected to resonate at δ 7.2–7.4 ppm (similar to ), while methylthio-substituted analogues show downfield shifts due to sulfur’s deshielding effect .

Activité Biologique

Overview

(3-Bromophenyl)(4-ethylphenyl)methanol is an organic compound that has garnered attention in scientific research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula for (3-Bromophenyl)(4-ethylphenyl)methanol is C16H17BrO. The presence of a bromine atom and a hydroxyl group contributes to its reactivity and biological interactions.

Antiproliferative Effects

Recent studies have demonstrated that compounds similar to (3-Bromophenyl)(4-ethylphenyl)methanol exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with structural similarities showed IC50 values in the range of 10–33 nM against MCF-7 breast cancer cells, indicating potent antiproliferative effects .

The mechanism of action involves the inhibition of tubulin polymerization, which is critical for mitotic spindle formation during cell division. Compounds interacting with the colchicine-binding site on tubulin can lead to cell cycle arrest and apoptosis in cancer cells. For example, compound 9q from a related study was shown to arrest MCF-7 cells in the G2/M phase, leading to significant apoptosis .

Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of several compounds related to (3-Bromophenyl)(4-ethylphenyl)methanol. The findings indicated that these compounds inhibited tubulin polymerization effectively, leading to reduced cell viability in various cancer types, including triple-negative breast cancer .

| Compound | IC50 (nM) | Cancer Cell Line |

|---|---|---|

| 9h | 10 | MCF-7 |

| 9q | 23 | MDA-MB-231 |

| 10p | 33 | MCF-7 |

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of (3-Bromophenyl)(4-ethylphenyl)methanol derivatives. The results indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values demonstrating effective inhibition of bacterial growth.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | <125 |

| Escherichia coli | <150 |

| Bacillus subtilis | <100 |

Comparative Analysis

When compared to other known antiproliferative agents, (3-Bromophenyl)(4-ethylphenyl)methanol derivatives show comparable efficacy but may possess unique advantages due to their structural characteristics. The bromine substituent enhances lipophilicity, potentially improving cellular uptake and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.